molecular formula C7H5ClN2O4 B045655 Methyl 6-chloro-5-nitronicotinate CAS No. 59237-53-5

Methyl 6-chloro-5-nitronicotinate

Cat. No.: B045655
CAS No.: 59237-53-5
M. Wt: 216.58 g/mol
InChI Key: BRPREIDVQXJOJH-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-nitronicotinate is a chemical compound with the molecular formula C₇H₅ClN₂O₄ 6-chloro-5-nitronicotinic acid methyl ester . This compound is primarily used as a building block in the synthesis of various pharmaceutical compounds, including anticoccidial agents .

Chemical Reactions Analysis

Methyl 6-chloro-5-nitronicotinate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction and sodium hydroxide for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Methyl 6-chloro-5-nitronicotinate is primarily utilized as a precursor for synthesizing pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity, making it a candidate for new drug development. Researchers have explored its potential as an intermediate in the synthesis of various bioactive molecules, particularly those targeting enzyme inhibition and protein interactions .

Biological Activity
The compound exhibits significant biological activity, particularly in enzyme inhibition. Studies have shown that it can bind to specific molecular targets, potentially leading to the modulation of various biological pathways. This characteristic is crucial for understanding its mechanisms of action and evaluating its therapeutic potential .

Biological Research

Enzyme Inhibition Studies
Research on this compound has focused on its interactions with enzymes and proteins. For instance, investigations have revealed how the compound's unique structure facilitates binding to specific targets, which can inhibit their enzymatic activity. This property is essential for exploring therapeutic applications, particularly in cancer research and infectious diseases .

Case Study: Targeting Kinases
A notable case study involved using this compound to inhibit specific kinases involved in cancer proliferation. The compound demonstrated promising results in vitro, suggesting its potential as a lead compound for further drug development.

Synthetic Organic Chemistry

Synthetic Applications
In synthetic organic chemistry, this compound serves as a versatile building block for constructing complex molecular architectures. Its reactivity allows it to participate in various chemical transformations, including nucleophilic substitutions and coupling reactions .

Reaction Type Conditions Yield (%) Notes
Nucleophilic SubstitutionDMF, K2CO3 at room temperature92Effective for generating derivatives
Coupling ReactionsDCM with palladium catalystsVariableUseful for forming complex structures

Mechanism of Action

The mechanism of action of Methyl 6-chloro-5-nitronicotinate involves its interaction with specific molecular targets. In pharmaceutical applications, it acts by inhibiting the growth of certain parasites, such as those causing coccidiosis. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with the metabolic processes of the parasites .

Comparison with Similar Compounds

Methyl 6-chloro-5-nitronicotinate can be compared with other similar compounds, such as:

  • Methyl 6-chloro-5-iodonicotinate
  • 2-Chloro-3-nitro-5-pyridinecarboxylic acid
  • 6-Chloro-5-nitronicotinic acid

These compounds share similar structural features but differ in their specific substituents and reactivity. This compound is unique due to its specific combination of chlorine and nitro groups, which confer distinct chemical properties and reactivity .

Biological Activity

Methyl 6-chloro-5-nitronicotinate (CAS Number: 59237-53-5) is a pyridine derivative characterized by its unique structural components, including a nitro group and a chlorine atom. These features contribute significantly to its biological activity and potential applications in various fields, particularly in pharmaceuticals and agrochemicals.

  • Molecular Formula : C₇H₅ClN₂O₄
  • Molecular Weight : 216.58 g/mol
  • Density : 1.5 ± 0.1 g/cm³
  • Boiling Point : 317.8 ± 37.0 °C
  • Melting Point : Not available

The biological activity of this compound is primarily attributed to the presence of the nitro and chloro groups, which enhance its reactivity. The nitro group can undergo reduction to form reactive intermediates that may interact with various cellular components, potentially leading to:

  • Inhibition of Enzyme Activity : The compound may disrupt enzymatic functions by covalently bonding with active sites.
  • Antimicrobial Activity : Preliminary studies indicate potential efficacy against certain bacterial strains, although specific mechanisms remain under investigation.

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent. Research indicates that it may exhibit activity against a range of bacteria, making it a candidate for further development in treating infections.

Anticancer Potential

There are indications that this compound may possess anticancer properties. Its structural characteristics allow it to interact with cellular pathways involved in cancer progression, although detailed studies are needed to elucidate these effects fully.

Synthesis and Reaction Pathways

This compound can be synthesized through various chemical reactions, including:

  • Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
  • Substitution Reactions : The chlorine atom at the 6-position can be substituted with nucleophiles, leading to the formation of diverse derivatives.

Table 1: Summary of Synthesis Methods

Synthesis MethodKey ReagentsYield (%)
Reduction with hydrogenHydrogen gas, palladium catalystHigh
Substitution with aminesAmines, basic conditionsVariable

Comparison with Similar Compounds

This compound shares structural similarities with other compounds, which can provide insight into its potential applications:

Compound NameStructural FeatureUnique Properties
Methyl 6-fluoro-5-nitronicotinateFluorine instead of chlorineEnhanced lipophilicity
Methyl 2-chloro-5-nitronicotinateChlorine at position 2Potential herbicide
Methyl 5-nitronicotinateNo chlorine substituentFocused on antimicrobial properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 6-chloro-5-nitronicotinate, and how can experimental reproducibility be ensured?

  • Methodological Answer : The synthesis typically involves nitration and esterification steps. Key parameters include temperature control during nitration (to avoid side reactions) and purification via recrystallization or column chromatography. To ensure reproducibility:

  • Document precise molar ratios, solvent systems, and reaction times.
  • Include spectral data (e.g., 1H^1H-NMR, 13C^{13}C-NMR, IR) for intermediate and final compounds .
  • Provide raw data (e.g., TLC Rf values, melting points) in supplementary materials to validate purity .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and personal protective equipment (PPE) to minimize inhalation or skin contact .
  • Store in airtight containers in dry, ventilated areas to prevent degradation or moisture absorption .
  • In case of exposure, follow first-aid protocols: flush eyes/skin with water and seek medical evaluation .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Chromatography : HPLC or GC-MS for purity assessment.
  • Spectroscopy : 1H^1H-NMR to confirm substitution patterns; FTIR for functional group validation.
  • Elemental Analysis : Verify empirical formula consistency .
  • Cross-reference data with literature to confirm identity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Perform comparative analysis using high-resolution mass spectrometry (HRMS) to confirm molecular weights.
  • Replicate synthesis under varying conditions (e.g., solvent polarity, catalyst loading) to identify sources of variability .
  • Use computational tools (e.g., DFT calculations) to predict spectral profiles and cross-validate experimental results .
  • Document discrepancies in supplementary materials and propose hypotheses (e.g., tautomerism, solvent effects) .

Q. What strategies optimize the regioselectivity of nitration in this compound synthesis?

  • Methodological Answer :

  • Screen nitrating agents (e.g., HNO3_3/H2_2SO4_4 vs. acetyl nitrate) to assess positional selectivity.
  • Use kinetic vs. thermodynamic control: vary reaction temperature and monitor intermediates via in-situ IR or Raman spectroscopy .
  • Apply steric/electronic arguments (e.g., directing effects of chloro and ester groups) to rationalize outcomes .

Q. How can the environmental impact of this compound be assessed during waste disposal?

  • Methodological Answer :

  • Conduct biodegradability assays (e.g., OECD 301F) to evaluate persistence in aquatic systems .
  • Analyze photodegradation products via LC-MS to identify toxic byproducts (e.g., nitroso derivatives) .
  • Collaborate with licensed waste management services for neutralization protocols (e.g., alkaline hydrolysis) .

Q. What statistical approaches are recommended for validating synthetic yield improvements?

  • Methodological Answer :

  • Use Design of Experiments (DoE) to optimize variables (e.g., temperature, stoichiometry) and identify interactions .
  • Apply ANOVA to compare batch yields and determine significance levels.
  • Report confidence intervals and error margins to ensure robustness .

Methodological and Literature Review Questions

Q. How can researchers systematically review prior studies on this compound to identify knowledge gaps?

  • Methodological Answer :

  • Use citation-tracking tools (e.g., Web of Science, Scopus) to map seminal works and recent advancements .
  • Apply PICOT framework adapted for chemistry:
  • Population : Target molecules (e.g., derivatives with bioactivity).
  • Intervention : Synthetic modifications (e.g., substitution patterns).
  • Comparison : Efficacy vs. analogs (e.g., nitro vs. amino groups).
  • Outcome : Yield, selectivity, or biological activity.
  • Time : Reaction timelines or stability studies .

Q. What criteria should be used to evaluate the reliability of published data on this compound?

  • Methodological Answer :

  • Source credibility : Prioritize peer-reviewed journals with rigorous experimental sections .
  • Data transparency : Ensure raw spectra, crystallographic data, or computational inputs are available .
  • Reproducibility : Verify methods are sufficiently detailed (e.g., solvent grades, instrument settings) .

Q. How should conflicting results in stability studies be addressed in a research publication?

  • Methodological Answer :
  • Replicate experiments under identical conditions to confirm discrepancies.
  • Discuss potential variables (e.g., humidity, light exposure) and propose mechanistic explanations (e.g., hydrolysis pathways) .
  • Use controlled aging studies with HPLC monitoring to quantify degradation rates .

Q. Data Presentation and Ethical Considerations

Q. What are best practices for presenting spectral data of this compound in publications?

  • Methodological Answer :
  • Include full spectral traces (not cropped) with annotated peaks and integration values .
  • Provide comparative tables for key signals (e.g., δ 8.2 ppm for aromatic protons) .
  • Deposit raw data in repositories (e.g., Zenodo) with persistent identifiers .

Q. How to ensure ethical reporting of negative or contradictory results in studies involving this compound?

  • Methodological Answer :
  • Clearly distinguish between experimental data and speculative interpretations in the discussion section .
  • Use dedicated sections (e.g., "Limitations" or "Unexpected Outcomes") to contextualize contradictions .
  • Cite conflicting studies and propose follow-up experiments to resolve ambiguities .

Properties

IUPAC Name

methyl 6-chloro-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5ClN2O4/c1-14-7(11)4-2-5(10(12)13)6(8)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPREIDVQXJOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40323982
Record name Methyl 6-chloro-5-nitronicotinate
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Molecular Weight

216.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59237-53-5
Record name Methyl 6-chloro-5-nitro-3-pyridinecarboxylate
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Record name 59237-53-5
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Record name Methyl 6-chloro-5-nitronicotinate
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Record name Methyl 6-chloro-5-nitronicotinate
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Synthesis routes and methods I

Procedure details

DMF (0.15 eq) was added to a solution of 6-hydroxy-5-nitronicotinic acid (1 eq) in SOCl2 (4.7 eq). The mixture was heated at reflux for 8 h then concentrated in vacuo. The residue was taken up in CH2Cl2, cooled to −40° C., and MeOH (1.4 eq) added while maintaining the internal temperature below −30° C. Aqueous NaHCO3 (1 eq) was added and the mixture allowed to warm to room temperature. The organic phase was separated and concentrated in vacuo. The crude residue was crystallized from EtOH to give methyl 6-chloro-5-nitronicotinate (90% yield)
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Synthesis routes and methods II

Procedure details

(Trimethylsilyl)diazomethane (8.25 mL of a 2.00 M solution in hexanes, 16.5 mmol) was added in three portions to a stirred solution of 6-chloro-5-nitronicotinic acid (1.00 g, 4.95 mmol) in methanol (12.0 mL) and DCM (24.0 mL) at 0° C. The reaction mixture was quenched with TPA and concentrated in vacuo to afford the title compound i-2a. m/z (ES) 217 (MH)+. 1H NMR (500 MHz, CDCl3): δ 9.20 (d, 1H, J=2.1 Hz), 8.79 (d, 1H, J=2.1 Hz), 4.05 (s, 3H).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 6-chloro-5-nitronicotinate
Methyl 6-chloro-5-nitronicotinate
Methyl 6-chloro-5-nitronicotinate
Methyl 6-chloro-5-nitronicotinate
Methyl 6-chloro-5-nitronicotinate
Methyl 6-chloro-5-nitronicotinate

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